4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone 4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.: 400088-47-3
VCID: VC7465661
InChI: InChI=1S/C13H13BrN2O2/c1-3-18-11-8-15-16(13(17)12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
SMILES: CCOC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)C)Br
Molecular Formula: C13H13BrN2O2
Molecular Weight: 309.163

4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

CAS No.: 400088-47-3

Cat. No.: VC7465661

Molecular Formula: C13H13BrN2O2

Molecular Weight: 309.163

* For research use only. Not for human or veterinary use.

4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone - 400088-47-3

Specification

CAS No. 400088-47-3
Molecular Formula C13H13BrN2O2
Molecular Weight 309.163
IUPAC Name 4-bromo-5-ethoxy-2-(4-methylphenyl)pyridazin-3-one
Standard InChI InChI=1S/C13H13BrN2O2/c1-3-18-11-8-15-16(13(17)12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Standard InChI Key QETAJFRLSIAOFF-UHFFFAOYSA-N
SMILES CCOC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)C)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) substituted at positions 2, 4, and 5:

  • Position 2: A 4-methylphenyl group (C6H4CH3\text{C}_6\text{H}_4\text{CH}_3)

  • Position 4: A bromine atom

  • Position 5: An ethoxy group (OCH2CH3\text{OCH}_2\text{CH}_3) .

The planar pyridazinone ring facilitates π-π stacking interactions, while the electron-withdrawing bromine and ethoxy groups influence electronic distribution and reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name4-bromo-5-ethoxy-2-(4-methylphenyl)pyridazin-3-one
Molecular FormulaC13H13BrN2O2\text{C}_{13}\text{H}_{13}\text{BrN}_2\text{O}_2
Molecular Weight309.16 g/mol
SMILESCCOC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)C)Br
InChIKeyQETAJFRLSIAOFF-UHFFFAOYSA-N

Spectroscopic Identification

  • NMR: Predicted 1H^1\text{H} NMR signals include a triplet for the ethoxy methyl group (δ\delta 1.44 ppm, J=7.0HzJ = 7.0 \, \text{Hz}) and a singlet for the aromatic methyl group (δ\delta 2.37 ppm) .

  • IR: Characteristic peaks at 1672 cm1^{-1} (C=O stretch) and 1168 cm1^{-1} (C-O-C ether vibration).

  • Mass Spectrometry: Expected molecular ion peak at m/zm/z 309.16 (M+^+) with isotopic patterns indicative of bromine .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a three-step process:

  • Hydrazine Cyclization: Reaction of 4-methylphenylhydrazine with a 1,4-diketone precursor under acidic conditions .

  • Bromination: Electrophilic aromatic substitution using Br2\text{Br}_2 in acetic acid at 60°C .

  • Ethoxylation: Nucleophilic substitution of a hydroxyl group with ethanol in the presence of K2CO3\text{K}_2\text{CO}_3.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
CyclizationHCl\text{HCl}, EtOH, reflux, 8 hr68%
BrominationBr2\text{Br}_2, CH3COOH\text{CH}_3\text{COOH}, 60°C52%
EthoxylationC2H5OH\text{C}_2\text{H}_5\text{OH}, K2CO3\text{K}_2\text{CO}_3, 80°C75%

Purification and Characterization

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent .

  • Recrystallization: From ethanol/water mixtures to achieve >95% purity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (23 mg/mL) and ethanol (9 mg/mL), insoluble in water.

  • Stability: Stable at room temperature for 6 months; degrades above 180°C (DSC data).

Electronic Properties

  • HOMO/LUMO: Calculated using DFT methods as -6.12 eV (HOMO) and -1.89 eV (LUMO), indicating potential for charge-transfer interactions .

  • LogP: 2.81 (predicted), suggesting moderate lipophilicity .

Pharmacological Significance

Biological Activities

  • Anti-Inflammatory: Reduces TNF-α production in LPS-stimulated macrophages by 62% at 10 μM .

  • Cardiotonic: Increases myocardial contractility by 40% in isolated guinea pig heart models (EC50_{50} = 3.2 μM) .

  • Analgesic: Exhibits 55% writhing inhibition in acetic acid-induced mouse models at 25 mg/kg.

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Position 2: Replacement of 4-methylphenyl with 4-fluorophenyl improves PDE4 selectivity by 3-fold.

  • Position 5: Ethoxy substitution enhances metabolic stability (t1/2_{1/2} = 4.7 hr in human microsomes) compared to methoxy analogs.

Patent Landscape

  • WO 2018/013456: Covers pyridazinone derivatives as PDE4 inhibitors for COPD treatment .

  • US 9,950,123: Claims brominated pyridazinones for cardiovascular applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator